molecular formula C6H16NO3P B10756236 Ethyl Hydrogen Diethylamidophosphate

Ethyl Hydrogen Diethylamidophosphate

Cat. No.: B10756236
M. Wt: 181.17 g/mol
InChI Key: DUNFIZRDIMDMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Hydrogen Diethylamidophosphate (CAS: Unspecified in evidence; molecular formula inferred as C₅H₁₃NO₃P) is an organophosphorus compound characterized by a central phosphorus atom bonded to an ethyl group, a hydroxyl group, and a diethylamide moiety. This compound belongs to the phosphoramidate class, which combines phosphate and amine functionalities.

Properties

Molecular Formula

C6H16NO3P

Molecular Weight

181.17 g/mol

IUPAC Name

ethoxy-N,N-diethylphosphonamidic acid

InChI

InChI=1S/C6H16NO3P/c1-4-7(5-2)11(8,9)10-6-3/h4-6H2,1-3H3,(H,8,9)

InChI Key

DUNFIZRDIMDMIH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl hydrogen diethylamidophosphate typically involves the reaction of diethylamine with ethyl phosphorodichloridate under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and specific reaction temperatures can enhance the yield and purity of the final product. The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl hydrogen diethylamidophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl hydrogen diethylamidophosphate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl hydrogen diethylamidophosphate involves its interaction with specific molecular targets, such as cholinesterase enzymes. By inhibiting these enzymes, the compound can affect neurotransmission processes. The pathways involved include the phosphorylation of the active site of the enzyme, leading to its inactivation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The following compounds share structural or functional similarities with Ethyl Hydrogen Diethylamidophosphate:

4-Methylphenyl-2,2,2-Trifluoroethyl Diethylamidophosphate (CAS: Unspecified; C₁₃H₁₉F₃NO₃P)
  • Structure : Features a diethylamidophosphate group linked to a trifluoroethyl chain and a 4-methylphenyl substituent.
  • Properties :
    • Physical state: Colorless liquid (78% yield)
    • Boiling point: 100°C at 0.01 mmHg
    • Spectroscopic
  • ¹H NMR : δ 1.0 (t, CH₃), 2.3 (s, CH₃-Ph), 3.2 (m, CH₂N), 4.32 (m, OCH₂) .
  • ³¹P NMR : δ 5.53 (11 peaks, ³Jₚ₋ₕ = 7.3 Hz) .
    • Bioactivity : Exhibits antibacterial and anticholinesterase activity, making it a candidate for neuropharmacological applications .
2-Hydroxyethyl Phosphate (CAS: 52012-13-2; C₂H₇O₅P)
  • Structure : Phosphoric acid esterified with a 2-hydroxyethyl group.
  • Properties: Synonyms include "phosphoric acid mono(2-hydroxyethyl) ester" and "ethylene glycol acid phosphate" . Applications: Used in biochemical studies as a glycerol-3-phosphate analog (sn-glycerol-3-phosphate) .
Methyl Dihydrogen Phosphate (CAS: 812-00-0; CH₅O₄P)
  • Structure : Simplest phosphate ester with a methyl group.
  • Properties: Synonyms: Monomethyl phosphate, phosphoric acid monomethyl ester . Reactivity: Highly unstable; decomposes readily under standard conditions .
  • Contrast : The absence of amine or complex alkyl groups limits its utility in biological systems compared to phosphoramidates.
2-(Dimethylamino)ethyl Dihydrogen Phosphate (CAS: 6909-62-2; C₄H₁₂NO₄P)
  • Structure: Combines a dimethylaminoethyl group with a phosphate moiety.
  • Properties :
    • Hazards : Requires stringent safety protocols due to respiratory and dermal toxicity .
    • Applications : Primarily used in laboratory research .
  • Contrast: The dimethylamino group enhances solubility in polar solvents but lacks the diethylamide’s steric bulk.

Reactivity and Stability Trends

  • Phosphoramidates (e.g., this compound) : The diethylamide group enhances stability against hydrolysis compared to simple phosphate esters like methyl dihydrogen phosphate .
  • Thiophosphates (e.g., Dimethyl Thiophosphate, CAS: 23754-87-2) : Sulfur substitution at the phosphorus center increases resistance to oxidative degradation but reduces electrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.